molecular formula C11H14ClNO B3374123 [1-(2-Chlorophenyl)pyrrolidin-3-yl]methanol CAS No. 1017396-23-4

[1-(2-Chlorophenyl)pyrrolidin-3-yl]methanol

Cat. No.: B3374123
CAS No.: 1017396-23-4
M. Wt: 211.69 g/mol
InChI Key: RCAXNMIJWWVADB-UHFFFAOYSA-N
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Description

[1-(2-Chlorophenyl)pyrrolidin-3-yl]methanol: is an organic compound that features a pyrrolidine ring substituted with a chlorophenyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Chlorophenyl)pyrrolidin-3-yl]methanol typically involves the reaction of 2-chlorobenzaldehyde with pyrrolidine in the presence of a reducing agent. One common method is the reductive amination of 2-chlorobenzaldehyde with pyrrolidine using sodium borohydride as the reducing agent. The reaction is carried out in an organic solvent such as ethanol or methanol at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(2-Chlorophenyl)pyrrolidin-3-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine:

  • Explored as a potential pharmacophore in drug discovery, particularly for its interactions with biological targets.

Industry:

  • Utilized in the production of fine chemicals and pharmaceuticals.

Comparison with Similar Compounds

    Pyrrolidine: A simple nitrogen-containing heterocycle.

    Prolinol: A hydroxylated derivative of pyrrolidine.

    Pyrrolizine: A bicyclic compound containing a pyrrolidine ring fused to another ring.

Uniqueness:

  • The presence of the chlorophenyl group in [1-(2-Chlorophenyl)pyrrolidin-3-yl]methanol imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions.
  • The hydroxymethyl group provides additional sites for chemical modification, enhancing its versatility in synthetic applications.

Properties

IUPAC Name

[1-(2-chlorophenyl)pyrrolidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c12-10-3-1-2-4-11(10)13-6-5-9(7-13)8-14/h1-4,9,14H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCAXNMIJWWVADB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CO)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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